Cas no 4278-10-8 (2-(2-Fluorophenyl)-1H-imidazole)
2-(2-Fluorophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Fluorophenyl)-1H-imidazole
- SY263311
- NCGC00374425-01
- MFCD08668728
- DB-181149
- 1H-Imidazole, 2-(2-fluorophenyl)
- F18157
- SCHEMBL1289114
- 4278-10-8
- AKOS006289263
-
- MDL: MFCD08668728
- Inchi: 1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)
- InChI Key: CBMVAKUXKULJRM-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=NC=CN1
Computed Properties
- Exact Mass: 162.05932639g/mol
- Monoisotopic Mass: 162.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 341.4±25.0 °C at 760 mmHg
- Flash Point: 160.3±23.2 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(2-Fluorophenyl)-1H-imidazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Fluorophenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003269-250mg |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 95% | 250mg |
$443.04 | 2023-09-01 | |
| Alichem | A069003269-1g |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 95% | 1g |
$1171.50 | 2023-09-01 | |
| Chemenu | CM294570-1g |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 95% | 1g |
$996 | 2021-08-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY263311-1g |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | ≥95% | 1g |
¥6950.00 | 2025-04-14 | |
| TRC | F791770-2.5mg |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F791770-5mg |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F791770-25mg |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 25mg |
$ 275.00 | 2022-06-04 | ||
| Chemenu | CM294570-1g |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D525905-1g |
2-(2-Fluorophenyl)-1H-imidazole |
4278-10-8 | 95% | 1g |
$980 | 2025-02-20 | |
| eNovation Chemicals LLC | D782711-250mg |
1H-Imidazole, 2-(2-fluorophenyl) |
4278-10-8 | 95% | 250mg |
$325 | 2025-02-19 |
2-(2-Fluorophenyl)-1H-imidazole Suppliers
2-(2-Fluorophenyl)-1H-imidazole Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(2-Fluorophenyl)-1H-imidazole
Introduction to 2-(2-Fluorophenyl)-1H-imidazole (CAS No. 4278-10-8)
2-(2-Fluorophenyl)-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 4278-10-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of a fluorine atom at the para position of the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The structural motif of 2-(2-Fluorophenyl)-1H-imidazole consists of an imidazole core fused with a fluorophenyl group. The imidazole ring, characterized by its nitrogen-rich structure, is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The fluorine substituent, on the other hand, enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. These features collectively contribute to the compound's potential as a lead molecule in the development of new drugs.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases, including cancer, inflammation, and infectious diseases. 2-(2-Fluorophenyl)-1H-imidazole has emerged as a promising candidate in this context due to its ability to modulate key biological pathways. For instance, studies have demonstrated its potential in inhibiting certain kinases and enzymes that are overexpressed in cancer cells. The fluorine atom plays a crucial role in enhancing binding affinity by improving interactions with the active sites of these targets.
One of the most compelling aspects of 2-(2-Fluorophenyl)-1H-imidazole is its versatility in drug design. Researchers have leveraged its scaffold to develop derivatives with enhanced pharmacological properties. For example, modifications at the phenyl ring or the imidazole nitrogen can lead to compounds with improved solubility, bioavailability, and target specificity. These derivatives are being actively investigated in preclinical studies to assess their efficacy and safety profiles.
The synthesis of 2-(2-Fluorophenyl)-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between 2-fluorobenzaldehyde and imidazole derivatives, followed by purification steps to obtain high-purity material. Advances in synthetic methodologies have enabled researchers to produce this compound with high yield and purity, facilitating its use in downstream applications.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-(2-Fluorophenyl)-1H-imidazole. Molecular modeling techniques allow researchers to predict binding affinities and interactions between this compound and biological targets with remarkable accuracy. This has led to the identification of novel derivatives with enhanced therapeutic potential, reducing the time and cost associated with traditional drug discovery methods.
The pharmacological profile of 2-(2-Fluorophenyl)-1H-imidazole has been extensively studied in vitro and in vivo. Preclinical studies have shown that this compound exhibits promising activity against various disease models. For instance, it has demonstrated efficacy in inhibiting tumor growth in animal models of cancer by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, suggesting potential therapeutic applications.
One of the key advantages of 2-(2-Fluorophenyl)-1H-imidazole is its favorable pharmacokinetic profile. The fluorine substituent enhances metabolic stability while maintaining good solubility, which is crucial for oral bioavailability. Furthermore, its low toxicity profile makes it an attractive candidate for further development into clinical candidates. Ongoing clinical trials are evaluating its efficacy and safety in human patients suffering from various conditions.
The future prospects for 2-(2-Fluorophenyl)-1H-imidazole are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic applications. Innovations in drug delivery systems may further enhance its clinical utility by improving targeted delivery and reducing side effects. Collaborative efforts between academia and industry are expected to drive rapid advancements in this field.
In conclusion, 2-(2-Fluorophenyl)-1H-imidazole (CAS No. 4278-10-8) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its versatility as a scaffold for drug design, coupled with recent advancements in synthetic chemistry and computational modeling, positions it as a valuable asset in the quest for novel therapeutics.
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